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Compound of Interest

Compound Name: 3,3-Dimethyl-1-Butyne

Cat. No.: B043207 Get Quote

For researchers, scientists, and drug development professionals, a thorough understanding of

the structural and analytical characteristics of organic molecules is paramount. This guide

provides a comprehensive analysis of 3,3-Dimethyl-1-Butyne, a terminal alkyne, utilizing

fundamental spectroscopic techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR,

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Experimental data is presented in a

comparative format to facilitate a clear understanding of the insights provided by each method.

Molecular Structure and Spectroscopic Overview
3,3-Dimethyl-1-butyne, also known as tert-butylacetylene, is a colorless, volatile liquid with the

chemical formula C₆H₁₀. Its structure features a sterically hindered tert-butyl group attached to

a terminal alkyne. This unique arrangement gives rise to distinct spectroscopic signatures that

are invaluable for its identification and characterization.

¹H NMR Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the

chemical environment of hydrogen atoms within a molecule. For 3,3-dimethyl-1-butyne, the ¹H

NMR spectrum is relatively simple, exhibiting two distinct signals corresponding to the two

types of protons present.

The nine equivalent protons of the tert-butyl group (C(CH₃)₃) are shielded and appear as a

sharp singlet in the upfield region of the spectrum. The single proton attached to the terminal
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alkyne carbon (C≡C-H) is deshielded due to the anisotropic effect of the triple bond and

appears as a distinct singlet further downfield.

¹³C NMR Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of 3,3-
dimethyl-1-butyne, four distinct signals are observed, corresponding to the four unique carbon

environments in the molecule.

The carbon of the methyl groups in the tert-butyl moiety appears at a characteristic upfield

chemical shift. The quaternary carbon of the tert-butyl group is also observed. The two sp-

hybridized carbons of the alkyne functional group resonate in the typical downfield region for

alkynes.

Comparative Spectroscopic Data
The following table summarizes the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and MS analysis of 3,3-dimethyl-1-butyne.
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Spectroscopic

Technique
Parameter Value Assignment

¹H NMR Chemical Shift (δ) ~1.2 ppm -C(CH₃)₃

Chemical Shift (δ) ~1.9 ppm -C≡CH

¹³C NMR Chemical Shift (δ) ~27.5 ppm -C(CH₃)₃

Chemical Shift (δ) ~31.0 ppm -C(CH₃)₃

Chemical Shift (δ) ~68.5 ppm -C≡CH

Chemical Shift (δ) ~87.5 ppm -C≡CH

Infrared (IR)

Spectroscopy
Absorption Frequency ~3310 cm⁻¹ ≡C-H stretch

Absorption Frequency ~2970 cm⁻¹ C-H stretch (sp³)

Absorption Frequency ~2105 cm⁻¹ C≡C stretch

Mass Spectrometry

(MS)
Molecular Ion (M⁺) 82 m/z C₆H₁₀⁺

Major Fragment 67 m/z [M-CH₃]⁺

Alternative Analytical Techniques: IR and MS
While NMR provides detailed structural elucidation, Infrared (IR) Spectroscopy and Mass

Spectrometry (MS) offer complementary information for the comprehensive analysis of 3,3-
dimethyl-1-butyne.

Infrared (IR) Spectroscopy: The IR spectrum of 3,3-dimethyl-1-butyne displays characteristic

absorption bands that confirm the presence of the terminal alkyne functionality. A sharp, strong

band around 3310 cm⁻¹ is indicative of the ≡C-H stretching vibration. The C≡C triple bond

stretch appears as a weaker absorption around 2105 cm⁻¹. Additionally, strong absorptions

corresponding to the sp³ C-H stretching of the tert-butyl group are observed around 2970 cm⁻¹.

Mass Spectrometry (MS): The electron ionization mass spectrum of 3,3-dimethyl-1-butyne
shows a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 82, corresponding

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b043207?utm_src=pdf-body
https://www.benchchem.com/product/b043207?utm_src=pdf-body
https://www.benchchem.com/product/b043207?utm_src=pdf-body
https://www.benchchem.com/product/b043207?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


to the molecular weight of the compound. The most prominent fragment ion is typically

observed at m/z 67, resulting from the loss of a methyl group ([M-CH₃]⁺) to form a stable

tertiary carbocation. This fragmentation pattern is characteristic of molecules containing a tert-

butyl group.

Experimental Protocols
NMR Spectroscopy:

Sample Preparation: A solution of 3,3-dimethyl-1-butyne (a volatile liquid) is prepared by

dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent

(e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Due to the volatility of the sample,

the NMR tube should be securely capped.

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Typical

parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. 8 to 16 scans are typically co-added to improve the signal-

to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Typical

parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and

an acquisition time of 1-2 seconds. A larger number of scans (e.g., 128 or more) is required

due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy:

Sample Preparation: For a volatile liquid like 3,3-dimethyl-1-butyne, a thin film can be

prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a

drop of the liquid directly onto the ATR crystal.

Data Acquisition: A background spectrum of the clean, empty salt plates or ATR crystal is

recorded. The sample is then placed, and the sample spectrum is acquired. The final

spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS):
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Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry

(GC-MS) is the preferred method. A dilute solution of 3,3-dimethyl-1-butyne in a volatile

solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph.

GC Separation: The sample is vaporized and separated from the solvent and any impurities

on a capillary GC column.

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer,

where it is ionized (typically by electron ionization at 70 eV). The resulting ions are separated

based on their mass-to-charge ratio and detected to generate the mass spectrum.

Visualization of Analytical Workflow and Molecular
Structure
To visually represent the logical flow of the spectroscopic analysis and the molecular structure

with its key NMR-active nuclei, the following diagrams have been generated using Graphviz.
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Caption: Workflow for the spectroscopic analysis of 3,3-dimethyl-1-butyne.

Caption: Molecular structure of 3,3-dimethyl-1-butyne highlighting NMR active nuclei.
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To cite this document: BenchChem. [Spectroscopic Characterization of 3,3-Dimethyl-1-
Butyne: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043207#1h-nmr-and-13c-nmr-analysis-of-3-3-
dimethyl-1-butyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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